molecular formula C14H15ClN4O8 B12773540 Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- CAS No. 84993-80-6

Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L-

Cat. No.: B12773540
CAS No.: 84993-80-6
M. Wt: 402.74 g/mol
InChI Key: ZJSXLCOPQQSOLE-NSHDSACASA-N
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Description

Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- is a complex organic compound with the molecular formula C14-H15-Cl-N4-O8 and a molecular weight of 402.78 . This compound is known for its unique structure, which includes a serine backbone modified with a nitrosocarbamoyl group, a chloroethyl group, and a p-nitrobenzoate ester. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves multiple steps. The process typically starts with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl group. The chloroethyl group is then added through a substitution reaction, and finally, the p-nitrobenzoate ester is formed. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrosocarbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group in the p-nitrobenzoate ester can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols.

Scientific Research Applications

Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves its interaction with specific molecular targets. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The chloroethyl group can also participate in alkylation reactions, further affecting the activity of biological molecules .

Comparison with Similar Compounds

Similar compounds include other serine derivatives with different substituents on the serine backbone. For example:

Properties

CAS No.

84993-80-6

Molecular Formula

C14H15ClN4O8

Molecular Weight

402.74 g/mol

IUPAC Name

[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methoxy-3-oxopropyl] 4-nitrobenzoate

InChI

InChI=1S/C14H15ClN4O8/c1-26-13(21)11(16-14(22)18(17-23)7-6-15)8-27-12(20)9-2-4-10(5-3-9)19(24)25/h2-5,11H,6-8H2,1H3,(H,16,22)/t11-/m0/s1

InChI Key

ZJSXLCOPQQSOLE-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O

Canonical SMILES

COC(=O)C(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O

Origin of Product

United States

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